(+)-SJ733
CAS No.: 1424799-20-1
Cat. No.: VC0543272
Molecular Formula: C24H16F4N4O2
Molecular Weight: 468.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1424799-20-1 |
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Molecular Formula | C24H16F4N4O2 |
Molecular Weight | 468.4 g/mol |
IUPAC Name | (3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide |
Standard InChI | InChI=1S/C24H16F4N4O2/c25-19-8-7-16(10-15(19)11-29)31-22(33)20-17-5-1-2-6-18(17)23(34)32(13-24(26,27)28)21(20)14-4-3-9-30-12-14/h1-10,12,20-21H,13H2,(H,31,33)/t20-,21+/m0/s1 |
Standard InChI Key | VKCPFWKTFZAOTO-LEWJYISDSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)[C@@H]([C@H](N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N |
SMILES | C1=CC=C2C(=C1)C(C(N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N |
Canonical SMILES | C1=CC=C2C(=C1)C(C(N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
(+)-SJ733 possesses distinct chemical properties that contribute to its antimalarial activity. The compound has the CAS Number 1424799-20-1 and is also known by the alternative name SJ000557733 . Its molecular formula is C24H16F4N4O2 with a molecular weight of 468.4 daltons . As indicated by its name, (+)-SJ733 represents the dextrorotatory enantiomer of the SJ733 compound, which has been found to be significantly more potent than its levorotatory counterpart .
The structure of (+)-SJ733 is characterized by a dihydroisoquinolone core. Structural studies using homology modeling with Sarco/Endoplasmic Reticulum Calcium-ATPase (SERCA) have provided insights into how the compound interacts with its target, the Plasmodium falciparum ATP4 transporter. Unconstrained docking studies revealed a predicted binding site enveloped by a cluster of residues associated with resistance-conferring mutations .
Table 1: Key Chemical Properties of (+)-SJ733
Property | Value |
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CAS Number | 1424799-20-1 |
Molecular Formula | C24H16F4N4O2 |
Molecular Weight | 468.4 daltons |
Alternative Name | SJ000557733 |
Compound Class | Dihydroisoquinolone |
Purity (Research Grade) | 99.45% |
Mechanism of Action
The mechanism of action of (+)-SJ733 involves targeting the Plasmodium cation-transporting ATPase known as ATP4 . This protein is responsible for maintaining low intracellular sodium concentrations in the parasite cytosol. Treatment with (+)-SJ733 results in a rapid increase in intracellular sodium concentration from a resting level of approximately 6 mM to a maximal level of approximately 110 mM within about 1.5 hours of initiating treatment .
This disruption of sodium homeostasis induces profound physical changes in the infected erythrocytes, including:
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Increased membrane rigidity
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Externalization of phosphatidylserine
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More spherical cell shape
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Decreased cell size
These changes are consistent with eryptosis (erythrocyte suicide) or senescence . The eryptotic/senescent phenotype has been correlated with increased clearance of erythrocytes, primarily through erythrophagocytosis . In essence, (+)-SJ733 tricks the immune system to rapidly destroy red blood cells infected with the malaria parasite while leaving healthy cells unharmed .
Additionally, (+)-SJ733 causes a rapid increase in the transmembrane pH gradient (by approximately 0.11 pH units) and reduces the extent of acidification of the parasite cytosol seen following the inhibition of the parasite's plasma membrane V-type H+ ATPase by concanamycin A . The EC50 for the effect of (+)-SJ733 on intracellular sodium concentration in wild-type parasites is approximately 200 nM, which is within fivefold of its growth inhibition potency and well within the concentrations achieved in the blood of effectively treated animals .
Antimalarial Activity
(+)-SJ733 demonstrates potent antimalarial activity against Plasmodium falciparum, with EC50 values ranging from 10 to 60 nM across various strains, including those resistant to other antimalarials . The compound is equally potent against all stages of the erythrocytic life cycle, making it effective throughout the parasite's development within red blood cells .
In a mouse model of malaria, a single dose of (+)-SJ733 killed 80 percent of malaria parasites within 24 hours, and after 48 hours, the parasite was undetectable . This rapid clearance is comparable to that of artesunate, one of the most rapidly acting antimalarials currently in use .
It is worth noting that (+)-SJ733 is approximately 10-fold less potent against Plasmodium berghei and other rodent malarias both ex vivo and in vivo . This difference in potency can be attributed to variations in the ATP4 sequences between human and rodent malaria species, particularly a short variant sequence that is predicted to encode a loop within the (+)-SJ733 binding site .
Resistance Development
One of the significant advantages of (+)-SJ733 is its resistance profile. Laboratory evidence suggests that the compound's speed and mode of action work together to slow and suppress the development of drug resistance . While resistance to (+)-SJ733 can be generated in vitro, it emerges slowly and produces mutants with poor fitness .
In vitro selection of pfatp4 mutants with (+)-SJ733 proceeded with moderate frequency, requiring minimum inocula of between 10^7 and 10^9 parasites . Resistance varied between twofold to approximately 750-fold, but in most cases, resistance was approximately 10-fold and emerged from 10^8 to 10^9 parasites .
Mutations conferring resistance to (+)-SJ733 clustered in a small portion of the predicted protein structure within the transmembrane, ion-transporting channel of ATP4 . The most characterized resistant strain, P. falciparum ATP4L350H, showed a approximately 50-fold decrease in sensitivity to the sodium homeostasis-disrupting effects of (+)-SJ733 relative to the parental strain . Notably, this mutant strain had a significantly higher resting intracellular sodium concentration than the parent (15.8 ± 0.8 mM vs. 5.7 ± 0.5 mM), which may account for its decreased fitness .
During in vivo selection of pbatp4 mutants in rodent models, resistance emerged slowly and produced marginally resistant mutants with poor fitness, further supporting the potential longevity of (+)-SJ733 as an effective antimalarial .
Clinical Development
(+)-SJ733 meets several criteria necessary for a clinical candidate, including high oral bioavailability, a high safety margin, and transmission-blocking activity . The projected efficacious human doses, allometrically derived from preclinical pharmacokinetics experiments, fall into the range of 3–6 mg/kg .
As of 2020, planning had begun for safety trials of the compound in healthy adults . More recent investigations have focused on addressing the compound's pharmacokinetic limitations. While SJ733 has a favorable safety profile and rapid antiparasitic effect, it has insufficient duration to deliver a single-dose cure of malaria .
Two approaches have been investigated to overcome this limitation:
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A multidose SJ733 regimen (300 mg and 600 mg daily for 3 days)
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A single-dose pharmacoboost approach using cobicistat to inhibit CYP3A4, thereby increasing exposure
Future Perspectives
The development of (+)-SJ733 represents a significant advancement in antimalarial drug discovery, particularly due to its novel mechanism of action and rapid parasite clearance. Its ability to target ATP4 has demonstrated great potential to deliver useful drugs for malaria eradication .
The combination of (+)-SJ733 with pharmacokinetic enhancers like cobicistat represents an innovative approach in antimalarial drug development that could overcome the compound's limitations related to its duration of action . This approach could potentially allow for simpler dosing regimens, which would improve patient compliance and reduce the risk of resistance development.
Further research is needed to fully characterize the long-term efficacy and safety of (+)-SJ733, particularly in diverse patient populations. Additionally, investigations into potential combination therapies with existing antimalarials or other novel compounds could provide valuable insights into optimal treatment strategies.
Given the compound's ability to block transmission and its rapid parasite clearance, (+)-SJ733 may play a crucial role in malaria control and elimination efforts, particularly in regions with high transmission rates or widespread resistance to current antimalarials.
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